molecular formula C13H14N4 B10907163 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1H-benzimidazole

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1H-benzimidazole

Cat. No.: B10907163
M. Wt: 226.28 g/mol
InChI Key: YJAMGOZLWKQFFM-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1H-benzimidazole is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1H-benzimidazole typically involves the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with o-phenylenediamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole or pyrazole derivatives.

Scientific Research Applications

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1H-benzimidazole is unique due to its combined structural features of benzimidazole and pyrazole, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

2-(1-ethyl-3-methylpyrazol-4-yl)-1H-benzimidazole

InChI

InChI=1S/C13H14N4/c1-3-17-8-10(9(2)16-17)13-14-11-6-4-5-7-12(11)15-13/h4-8H,3H2,1-2H3,(H,14,15)

InChI Key

YJAMGOZLWKQFFM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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